

Potential applications of 3-Bromo-2-methylbenzoic acid in medicinal chemistry

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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzoic acid

Cat. No.: B144017

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The Versatility of 3-Bromo-2-methylbenzoic Acid in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Introduction

3-Bromo-2-methylbenzoic acid is a versatile, synthetically tractable building block that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern—a carboxylic acid, a sterically influential methyl group, and a synthetically versatile bromine atom—provides a trifecta of functional handles for the construction of complex molecular architectures. This guide explores the potential applications of **3-Bromo-2-methylbenzoic acid** in drug discovery, highlighting its role in the development of novel therapeutics targeting a range of diseases. We will delve into specific examples, present key biological data, and provide insights into the experimental workflows that underpin these discoveries.

Core Synthetic Strategies and Applications

The utility of **3-Bromo-2-methylbenzoic acid** in medicinal chemistry is primarily derived from the reactivity of its functional groups. The carboxylic acid is readily functionalized to form amides, esters, and other derivatives, allowing for the exploration of diverse chemical space and the modulation of physicochemical properties. The bromine atom serves as a key handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig

aminations, enabling the introduction of a wide array of substituents to build molecular complexity. The ortho-methyl group can induce conformational constraints, influencing the molecule's shape and its interaction with biological targets.

One of the most prominent applications of this scaffold is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Case Study: Development of PARP Inhibitors

A significant application of **3-bromo-2-methylbenzoic acid** is in the synthesis of potent PARP inhibitors. For instance, it serves as a key starting material for the synthesis of Niraparib, an approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The core structure of many PARP inhibitors derived from this acid features a phthalazinone or a related heterocyclic system, which is constructed using the functional groups of the starting material.

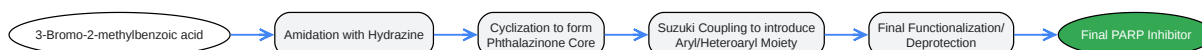
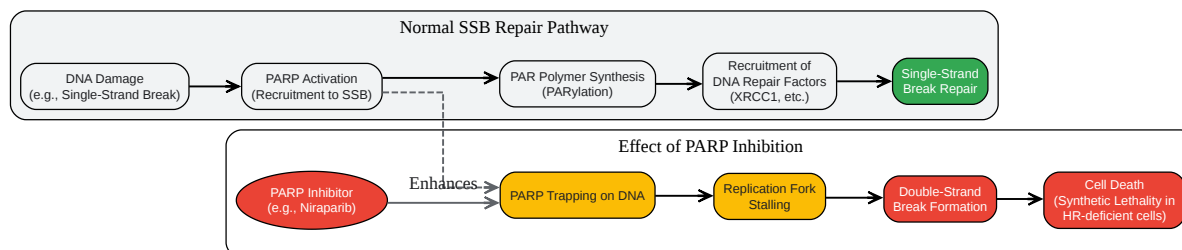
Quantitative Data: Biological Activity of Derived PARP Inhibitors

The following table summarizes the biological activity of representative PARP inhibitors synthesized using **3-bromo-2-methylbenzoic acid** as a key building block.

Compound/Drug Name	Target(s)	IC50 (nM)	Cell-based Potency (nM)	Reference
Niraparib (MK-4827)	PARP-1, PARP-2	3.8 (PARP-1), 2.1 (PARP-2)	4 (MDA-MB-436 cells)	
Talazoparib (BMN-673)	PARP-1, PARP-2	1.2 (PARP-1), 0.87 (PARP-2)	0.4 (MX-1 cells)	

Signaling Pathway: PARP Inhibition in DNA Repair

The diagram below illustrates the mechanism of action of PARP inhibitors in the context of DNA single-strand break (SSB) repair.



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